Home > Products > Screening Compounds P56387 > Vortioxetine Hydrobromide-D8
Vortioxetine Hydrobromide-D8 -

Vortioxetine Hydrobromide-D8

Catalog Number: EVT-1506454
CAS Number:
Molecular Formula: C₁₈H₁₄D₈BrN₂S
Molecular Weight: 387.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vortioxetine hydrobromide-D8 is a deuterated form of vortioxetine, a novel antidepressant primarily used for the treatment of major depressive disorder and generalized anxiety disorder. Vortioxetine is characterized as a multimodal agent that acts as a selective serotonin reuptake inhibitor, a 5-HT3 receptor antagonist, and a partial agonist at the 5-HT1A receptor. The deuterated variant, vortioxetine hydrobromide-D8, incorporates deuterium atoms into its structure, which can influence its pharmacokinetics and metabolic stability compared to its non-deuterated counterpart .

Source

Vortioxetine was originally developed by Lundbeck and Takeda Pharmaceuticals and is marketed under the brand name Brintellix. The hydrobromide salt form is commonly utilized in clinical settings due to its improved solubility and bioavailability. The deuterated variant has gained attention for its potential to enhance pharmacological properties and reduce side effects through altered metabolic pathways .

Classification

Vortioxetine hydrobromide-D8 is classified under the category of atypical antidepressants. Its chemical formula is C18H23BrN2SC_{18}H_{23}BrN_{2}S with the addition of deuterium atoms in specific positions, resulting in a molecular weight that reflects these substitutions. This compound is further categorized based on its pharmacological actions, which include serotonin modulation and anxiolytic effects .

Synthesis Analysis

The synthesis of vortioxetine hydrobromide-D8 involves several methods that incorporate deuterated reagents to achieve the desired isotopic substitution. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with a piperazine derivative, which undergoes various reactions to introduce the 2,4-dimethylphenylsulfanyl group.
  2. Oxidation Steps: The piperazine derivative is oxidized to form an intermediate that can be further reacted with deuterated sulfenyl chlorides.
  3. Crystallization: Following synthesis, crystallization techniques are employed to isolate vortioxetine hydrobromide-D8 in its pure crystalline form. Cooling crystallization using solvents like chloroform has been reported to yield stable polymorphic forms .
Molecular Structure Analysis

The molecular structure of vortioxetine hydrobromide-D8 features a piperazine core with a 2-(2,4-dimethylphenylsulfanyl)phenyl group attached. The incorporation of deuterium alters the vibrational frequencies in spectroscopic analyses, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Data

  • Chemical Formula: C18H23BrN2SC_{18}H_{23}BrN_{2}S
  • Molecular Weight: Approximately 377.35 g/mol
  • X-ray Powder Diffraction Patterns: Characteristic peaks observed at specific 2-theta values provide insights into the crystalline nature of the compound .
Chemical Reactions Analysis

Vortioxetine hydrobromide-D8 undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Salts: The free base form can be converted into salts by reacting with suitable acids, enhancing solubility.
  2. Metabolic Pathways: In vivo studies indicate that vortioxetine undergoes metabolic processes involving cytochrome P450 enzymes, where deuteration may influence the rate of metabolism and clearance from the body .
Mechanism of Action

Vortioxetine hydrobromide-D8 exerts its antidepressant effects through multiple mechanisms:

  1. Serotonin Reuptake Inhibition: By inhibiting the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft.
  2. Receptor Modulation: It antagonizes 5-HT3 receptors and partially agonizes 5-HT1A receptors, contributing to its anxiolytic effects.
  3. Neurotransmitter Release: These actions facilitate enhanced neurotransmitter release, improving mood and cognitive function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and other polar solvents; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Deuterated compounds often exhibit improved stability compared to their non-deuterated counterparts due to reduced hydrogen bonding interactions.
  • Melting Point: Specific melting points may vary depending on the polymorphic form but are generally consistent with similar compounds.

Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which assess thermal stability and phase transitions .

Applications

Vortioxetine hydrobromide-D8 has significant applications in scientific research:

  1. Pharmacokinetic Studies: Used in studies assessing drug metabolism and pharmacokinetics due to its unique isotopic labeling.
  2. Clinical Trials: Investigated for its efficacy in treating depression and anxiety disorders while potentially minimizing side effects associated with traditional antidepressants.
  3. Research Tool: Serves as a reference compound in analytical chemistry for developing sensitive detection methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) .
Chemical Characterization of Vortioxetine Hydrobromide-D8

Structural Elucidation via NMR and Mass Spectrometry

Vortioxetine Hydrobromide-D8 (1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine-2,2,3,3,5,5,6,6-D8 hydrobromide) exhibits distinctive spectral properties that confirm its molecular architecture and deuterium incorporation. Nuclear Magnetic Resonance (NMR) analysis reveals complete absence of proton signals in the piperazine ring region (δ 2.5–3.5 ppm), confirming deuteration at all eight positions (C-2,2,3,3,5,5,6,6) of the piperazine moiety. This is accompanied by characteristic upfield carbon shifts for deuterated carbons due to the isotope's lower magnetic moment compared to hydrogen. The aromatic regions retain proton signals consistent with the parent molecule's structure, demonstrating selective deuteration [5] [7].

Mass spectrometry analysis shows a distinct molecular ion peak at m/z 387.41 (M+H)⁺, corresponding to the theoretical molecular weight of the deuterated compound (C₁₈H₁₄D₈N₂S·HBr). The 8 Da mass increase relative to non-deuterated vortioxetine hydrobromide (MW 379.39 g/mol) provides definitive evidence of complete deuterium incorporation. Fragmentation patterns show conserved cleavage pathways but with mass shifts in fragments containing the deuterated piperazine ring [3] [7].

Table 1: Spectroscopic Characterization Summary

TechniqueKey FeaturesInterpretation
¹H-NMRNo signals between δ 2.5–3.5 ppmComplete piperazine ring deuteration
¹³C-NMRUpfield shifts of piperazine carbonsDeuterium substitution on adjacent carbons
HRMS[M+H]⁺ at m/z 387.41Confirms molecular formula C₁₈H₁₄D₈N₂S·HBr

Isotopic Labeling: Position-Specific Deuterium Incorporation Analysis

Deuterium atoms are exclusively incorporated at the eight positions of the piperazine ring, as verified by 2D-NMR and high-resolution mass fragmentation. Quantitative isotopic enrichment analysis via LC-MS demonstrates >99% D₈ purity with minimal protiated (D₀) contamination (D₀/D₈ ratio <1%). This high isotopic purity is critical for minimizing kinetic isotope effects in metabolic studies. The deuterium atoms occupy equivalent positions within the symmetric piperazine structure, resulting in simplified NMR spectra compared to asymmetrically deuterated molecules. Positional specificity was confirmed through comparative H/D exchange experiments and tandem MS fragmentation mapping, which show deuterium retention exclusively in piperazine-derived fragments [5] [7].

Synthetic routes employ late-stage deuterium incorporation via catalytic exchange or deuterated building blocks to ensure regioselective labeling. The deuterated piperazine precursor is synthesized via catalytic H/D exchange under basic conditions or through de novo synthesis using deuterated ethylene derivatives, followed by coupling to the non-deuterated thiophenyl component [3].

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

Vortioxetine Hydrobromide-D8 exhibits similar but not identical physicochemical behavior compared to its non-deuterated counterpart. It demonstrates moderate solubility in DMSO (2 mg/mL) with clear solutions achievable at this concentration, making it suitable for in vitro studies requiring polar aprotic solvents. In aqueous solutions, it shows pH-dependent solubility with increased solubility under acidic conditions (pH <4) due to salt formation. The compound displays exceptional solid-state stability when stored desiccated at 2–8°C, with no detectable deuterium loss or degradation over ≥6 months. Accelerated stability studies (40°C/75% RH) reveal <0.5% deuterium exchange after 30 days, confirming robust isotopic integrity under typical laboratory handling conditions [3] [7].

Hygroscopicity analysis shows low moisture sensitivity with <0.5% mass change at 80% relative humidity, attributed to its crystalline structure. The crystalline form maintains its integrity during lyophilization, making it suitable for preparing standardized analytical reference materials. The hydrobromide salt form provides enhanced crystallinity compared to free base alternatives, facilitating handling and quantification [7].

Table 2: Physicochemical Properties Profile

PropertyValue/ConditionSignificance
Solubility (DMSO)2 mg/mL, clear solutionSuitable for stock solutions
Solid-State StabilityStable >6 months at 2–8°C (desiccated)Long-term storage viability
Isotopic Stability<0.5% deuterium loss at 40°C/75% RH (30 days)Reliability in metabolic studies
Hygroscopicity<0.5% mass change at 80% RHMinimal handling precautions
UV λmax203 ± 1 nm, 226 ± 1 nm, 250 ± 1 nm (methanol)Quantification and detection parameters

Comparative Analysis with Non-Deuterated Vortioxetine Hydrobromide

Crystallographic analysis reveals that deuteration induces negligible changes in molecular geometry, with bond length variations <0.02 Å and angle differences <1°. This structural conservation translates to nearly identical crystal packing arrangements, confirmed by powder X-ray diffraction (PXRD) overlay comparisons. However, subtle vibrational differences emerge in FT-IR spectroscopy, particularly in the 2200–2300 cm⁻¹ region where C-D stretching modes appear, absent in the protiated compound [7] [9].

Pharmacokinetically, the deuterated analog exhibits a slightly extended metabolic half-life in vitro when incubated with CYP2D6 isozymes, attributed to the kinetic isotope effect (KIE) on oxidative metabolism. This KIE ranges from 2.1 to 5.4 depending on specific metabolic pathways, making it valuable for metabolic pathway elucidation studies. Bioequivalence studies in healthy subjects demonstrate comparable plasma exposure profiles (AUC₀₋₇₂ₕ) between deuterated and non-deuterated forms under both fasting and fed conditions, with geometric mean ratios of 96.67–102.55% for AUC and 93.92–104.15% for Cₘₐₓ. This confirms that deuteration does not significantly alter absorption or distribution kinetics [4] [6].

Solubility studies reveal identical dissolution profiles in biorelevant media (FaSSIF/FeSSIF), while salt forms with organic acids (maleate, fumarate) show enhanced aqueous solubility compared to hydrobromide forms. The deuterated hydrobromide salt exhibits 180-fold higher solubility than the non-deuterated free base, comparable to non-deuterated salt forms [7] [9].

Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Vortioxetine Hydrobromide

PropertyVortioxetine-D8 HBrVortioxetine HBrSignificance
Molecular Weight387.41 g/mol379.39 g/molMS differentiation
CYP2D6 Metabolism (in vitro)t₁/₂ extended 1.5-2.3xReferenceKIE demonstration
Plasma AUC₀₋₇₂ₕ (human)Bioequivalent (90% CI 96.67-102.55%)ReferenceValidates dosing equivalency
Aqueous Solubility0.38 mg/mL (pH 6.8)0.41 mg/mL (pH 6.8)Equivalent formulation behavior
C-D Stretching Bands2200-2300 cm⁻¹ (FT-IR)AbsentSpectral distinction

Properties

Product Name

Vortioxetine Hydrobromide-D8

Molecular Formula

C₁₈H₁₄D₈BrN₂S

Molecular Weight

387.4

Synonyms

1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8; Lu AA 21004 Hydrobromide-D8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.